molecular formula C13H20BNO2 B2481018 4-Ethylpyridine-3-boronic acid pinacol ester CAS No. 2096330-85-5

4-Ethylpyridine-3-boronic acid pinacol ester

Cat. No.: B2481018
CAS No.: 2096330-85-5
M. Wt: 233.12
InChI Key: UMTCATCTKZVZRN-UHFFFAOYSA-N
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Description

4-Ethylpyridine-3-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring, which is further substituted with an ethyl group at the 4-position. The pinacol ester moiety enhances the stability and solubility of the compound, making it a valuable reagent in various chemical reactions.

Mechanism of Action

Target of Action

The primary target of 4-Ethylpyridine-3-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic ester transfers an organyl group to the palladium catalyst . This is a key step in the Suzuki–Miyaura coupling reaction, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by the this compound, is a crucial pathway in organic synthesis . It enables the formation of complex organic compounds through the creation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

As a boronic ester, it is expected to have good stability and reactivity, making it suitable for use in organic synthesis .

Result of Action

The molecular effect of the action of this compound is the formation of a new carbon-carbon bond . This can lead to the synthesis of complex organic compounds, including new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs, which have been identified as DYRK1A inhibitors .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these components, as well as the reaction temperature and solvent, can significantly affect the reaction’s efficiency and the stability of the boronic ester .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylpyridine-3-boronic acid pinacol ester typically involves the reaction of 4-ethylpyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-ethylpyridine with a boronic acid pinacol ester. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethylpyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethylpyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive compounds.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethynylphenylboronic acid pinacol ester
  • Pyridine-4-boronic acid pinacol ester
  • Allylboronic acid pinacol ester

Uniqueness

4-Ethylpyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability compared to other boronic esters. The presence of the ethyl group at the 4-position enhances its solubility and makes it a valuable reagent in various synthetic applications .

Biological Activity

4-Ethylpyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring and a boronic acid moiety, making it a candidate for various applications, particularly in drug development and synthesis of bioactive molecules.

  • Molecular Formula: C₁₃H₁₈BNO₂
  • Molecular Weight: 221.10 g/mol
  • CAS Number: 2096330-85-5

The biological activity of boronic acids, including this compound, is primarily attributed to their ability to form reversible covalent bonds with diols and other nucleophiles. This characteristic allows them to interact with various biological targets, including enzymes and receptors. The mechanism typically involves:

  • Inhibition of Enzymatic Activity: Boronic acids can inhibit serine proteases and other enzymes by binding to the active site.
  • Modulation of Protein Interactions: They can alter protein-protein interactions through reversible binding.

Biological Activities

Anticancer Properties:
Recent studies have indicated that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of cancer cells through various pathways:

  • Induction of apoptosis in cancer cell lines.
  • Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling.

Antimicrobial Activity:
This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against several bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

  • Anticancer Activity Study:
    A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent anticancer effects (Table 1).
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)12.5Apoptosis induction
    MDA-MB-231 (Triple Negative)8.9VEGF signaling inhibition
  • Antimicrobial Activity Assessment:
    In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness against Staphylococcus aureus and Escherichia coli (Table 2).
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus25
    Escherichia coli50

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-ethylpyridine with boron reagents under controlled conditions. Its derivatives are also synthesized for enhanced biological activity or specificity.

Properties

IUPAC Name

4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-6-10-7-8-15-9-11(10)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTCATCTKZVZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096330-85-5
Record name 4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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